3-Hydroxy Carvedilol-d5 is a deuterated derivative of 3-Hydroxy Carvedilol, which itself is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of heart failure and hypertension. The deuteration process involves the substitution of hydrogen atoms with deuterium, enhancing the compound's stability and traceability in pharmacokinetic studies. This compound is classified as a pharmaceutical intermediate and is utilized in various scientific applications, particularly in drug development and metabolic research.
The synthesis of 3-Hydroxy Carvedilol-d5 typically starts with the preparation of Carvedilol through a multi-step chemical reaction. The initial steps involve the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, dissolved in dimethyl sulfoxide at temperatures between 10-15°C. This is followed by the reaction with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol.
To obtain 3-Hydroxy Carvedilol-d5, the synthesized Carvedilol undergoes deuteration, which can be achieved using deuterated reagents under controlled conditions to ensure that deuterium atoms are incorporated at specific positions within the molecule. This process is crucial for maintaining the integrity of the compound for subsequent studies .
The molecular formula for 3-Hydroxy Carvedilol-d5 is , with a molecular weight of approximately 427.5 g/mol. The presence of five deuterium atoms distinguishes it from its non-deuterated counterpart. The structural representation includes a carbazole moiety linked to an ether and an amine group, characteristic of beta-blockers.
The compound features several functional groups:
This structure contributes to its pharmacological activity as well as its stability during metabolic studies .
3-Hydroxy Carvedilol-d5 can participate in various chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions .
3-Hydroxy Carvedilol-d5 functions similarly to Carvedilol by acting as a beta-adrenergic antagonist. It inhibits catecholamines like epinephrine and norepinephrine from binding to beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, promoting vasodilation and further reducing blood pressure.
The unique aspect of using the deuterated form in research allows for detailed tracing of metabolic pathways and pharmacokinetics, which enhances understanding of its mechanism of action at a molecular level .
3-Hydroxy Carvedilol-d5 exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for use in various scientific applications, particularly in pharmacokinetic studies where stability is essential .
3-Hydroxy Carvedilol-d5 has significant applications in scientific research:
3-Hydroxy Carvedilol-d5 is a deuterated derivative of the major oxidative metabolite of carvedilol, a β/α-adrenergic receptor antagonist. The systematic IUPAC name is:(2RS)-1-(9H-Carbazol-4-yloxy)-3-[2-(2-deuterio-2-methoxyphenoxy)ethylamino]propan-1,1,2,2-d4-2-ol
This nomenclature specifies:
The deuterium atoms are strategically incorporated at metabolically stable sites to preserve biochemical behavior while enabling mass spectrometric differentiation:
Table 1: Deuterium Incorporation Sites in 3-Hydroxy Carvedilol-d5
Position | Atomic Environment | Deuterium Count | Purpose |
---|---|---|---|
Propanolamine β-carbon | -CH₂- → -CD₂- | 2 | Blocks β-oxidation |
Propanolamine α-carbon | -CH(OH)- → -CD(OD)- | 2 (D + OD) | Stabilizes alcohol dehydrogenase site |
Methoxyphenyl ring | Ortho to methoxy group | 1 | Preserves CYP2D6 metabolism |
The labeling pattern specifically retains the 3-hydroxylation site on the carbazole ring system, ensuring the metabolite's authentic biochemical activity. Deuterium at the propanolamine chain prevents racemization and stabilizes against first-pass metabolism, extending half-life for pharmacokinetic studies [3] [5].
Mass Spectrometry: LC-MS/MS analysis shows characteristic fragmentation:
NMR Spectroscopy:¹H-NMR exhibits deuterium-induced signal attenuation:
FT-IR Spectroscopy:Key shifts vs. non-deuterated analog:
Limited crystallographic data exists due to the metabolite's amorphous nature. Predicted properties from carvedilol analogs:
Table 2: Solid-State Characteristics
Parameter | Value | Method |
---|---|---|
Crystal system | Monoclinic (predicted) | PXRD modeling |
Melting point | 72–75°C (decomposes) | DSC |
Solubility (water) | <0.1 mg/mL | Shake-flask method |
Log P (octanol/water) | 3.8 ± 0.2 | Calculated |
Deuteration increases crystal lattice energy by ~2 kJ/mol versus non-deuterated 3-hydroxy carvedilol, reducing crystallization tendency. This explains its amorphous morphology in lyophilized formulations [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0